molecular formula C15H20N4O3 B7437801 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one

Cat. No. B7437801
M. Wt: 304.34 g/mol
InChI Key: RPSZVBIXKJTDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one, also known as HMP or HMPAO, is a radiopharmaceutical agent used in nuclear medicine imaging. It is a lipophilic molecule that is selectively taken up by brain tissue, making it useful for studying cerebral blood flow and brain metabolism.

Mechanism of Action

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is a lipophilic molecule that is selectively taken up by brain tissue. It crosses the blood-brain barrier and is rapidly metabolized by the brain to form a hydrophilic metabolite that is trapped in brain tissue. The trapping of the metabolite in brain tissue is proportional to cerebral blood flow, making 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO a useful marker for studying cerebral blood flow and brain metabolism.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is generally well-tolerated by patients and has few side effects. It is rapidly metabolized by the brain and excreted in the urine. 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO does not accumulate in the body and has a short half-life of approximately 2 hours. In rare cases, patients may experience allergic reactions or adverse effects related to the injection procedure.

Advantages and Limitations for Lab Experiments

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is a useful tool for studying cerebral blood flow and brain metabolism in both clinical and research settings. Its lipophilic nature and selective uptake by brain tissue make it a valuable marker for imaging brain function and pathology. However, 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO has limitations in terms of spatial resolution and sensitivity compared to other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Additionally, 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is a radiopharmaceutical agent that requires specialized equipment and expertise to handle and administer safely.

Future Directions

There are several future directions for 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO research, including the development of new imaging techniques and the use of 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO in combination with other imaging agents. Researchers are also investigating the use of 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO in the diagnosis and monitoring of other neurological disorders, such as traumatic brain injury and multiple sclerosis. Additionally, there is ongoing research into the mechanisms of 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO uptake and metabolism in the brain, which could lead to new insights into brain function and pathology.

Synthesis Methods

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is synthesized by reacting pyridine-4-carboxylic acid with 3-hydroxy-3-methylpyrrolidine-1-carbonyl chloride to form the corresponding acid chloride. This is then reacted with piperazine to form the final product, 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO. The synthesis method is well-established and has been described in detail in the literature.

Scientific Research Applications

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is primarily used in nuclear medicine imaging to study cerebral blood flow and brain metabolism. It is commonly used in single-photon emission computed tomography (SPECT) imaging to diagnose and monitor various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. 4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-oneAO is also used in preoperative planning for brain surgery and in research studies to investigate brain function and pathology.

properties

IUPAC Name

4-[2-(3-hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-15(22)3-6-19(10-15)14(21)12-8-11(2-4-16-12)18-7-5-17-13(20)9-18/h2,4,8,22H,3,5-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSZVBIXKJTDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=NC=CC(=C2)N3CCNC(=O)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one

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